Antileishmanial Potency Advantage of Thieno[2,3-c]pyridine Scaffold Over Thieno[2,3-b]pyridine Isomers
N-Substituted thieno[2,3-c]pyridine derivatives exhibit superior antileishmanial activity compared to their thieno[2,3-b]pyridine counterparts. In a comparative study, only N-Boc-thieno[2,3-c]pyridine derivatives with substituted nitrogen at position 6 demonstrated IC₅₀ values below 10 μM against Leishmania species, whereas N-Boc-thieno[2,3-b]pyridine analogs showed negligible activity [1]. Furthermore, optimized N-benzyl-thieno[2,3-c]pyridine compound 3f achieved submicromolar amastigote IC₅₀ values ranging from 0.83 to 1.13 μM, accompanied by a 250-fold selectivity index improvement and low in vivo toxicity (LD₅₀ = 2000 mg/kg) [1].
| Evidence Dimension | Antileishmanial activity |
|---|---|
| Target Compound Data | IC₅₀ < 10 μM (active N-substituted thieno[2,3-c]pyridines); 0.83–1.13 μM (lead compound 3f) |
| Comparator Or Baseline | N-Boc-thieno[2,3-b]pyridine derivatives (inactive) |
| Quantified Difference | Target scaffold active (<10 μM) vs. comparator inactive; lead compound 3f active at submicromolar concentrations |
| Conditions | In vitro assay against Leishmania amazonensis, L. braziliensis, and L. infantum promastigotes and amastigotes |
Why This Matters
Procurement of the [2,3-c] scaffold enables access to antileishmanial lead series that are structurally unattainable from [2,3-b] isomers, directly impacting drug discovery program viability.
- [1] Almeida, M. C. et al. (2025). Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 119, 118156. View Source
